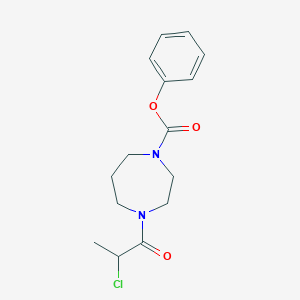![molecular formula C18H14N2O3S2 B2775167 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896346-34-2](/img/structure/B2775167.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide is a chemical compound with potential antitumor properties. It belongs to the class of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .
Synthesis Analysis
- Ethanolysis and Cyclization : Ethanol reacts with potassium thiocyanate (KSCN) and hydrochloric acid (HCl) to form the thiazole ring. Bromine in glacial acetic acid is then used to introduce the bromine atom .
- Coupling Reaction : The compound is synthesized using TBTU (a coupling reagent) and 2,6-lutidine in dry dichloromethane (DCM). This step forms the desired product .
- Substitution Reaction : The compound is refluxed with 1-(2-chloroethyl)piperidine in dimethyl sulfoxide (DMSO) and potassium carbonate (K2CO3) to yield the final product .
Molecular Structure Analysis
The compound consists of two moieties: the naphthalene ring and the 1,2-methylenedioxybenzene group. These two rings are not coplanar, forming a dihedral angle of 53.5° .
Chemical Reactions Analysis
The key mechanism of action of this compound involves the suppression of cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide derivatives have been explored for their potential anticancer properties. For example, certain benzamide derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers, surpassing the effectiveness of etoposide, a reference drug (Ravinaik et al., 2021).
Supramolecular Gelators
Some N-(thiazol-2-yl) benzamide derivatives have been identified as supramolecular gelators, showing gelation behavior towards ethanol/water and methanol/water mixtures. Their gelation capability is attributed to methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).
Antimicrobial and Antiproliferative Activities
Derivatives of this compound have demonstrated notable antimicrobial and antiproliferative activities. These activities are observed in various synthesized compounds, showing effectiveness against microbial strains and cancer cells (Mansour et al., 2020).
Stearoyl-CoA Desaturase-1 Inhibition
Research has also focused on the inhibition of stearoyl-CoA desaturase-1 (SCD-1), a potential target for therapeutic intervention. Certain benzamide derivatives have shown potent inhibitory activity in both murine and human SCD-1 assays (Uto et al., 2009).
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Synthesis and activity studies of benzamide derivatives based on thiazole and thiazoline have led to the identification of compounds with anti-inflammatory properties. These compounds exhibit significant activity across various concentration ranges (Lynch et al., 2006).
Novel Synthesis Methods
Innovative synthesis methods for N-(thiazol-2-yl)benzamide derivatives have been developed, leading to the creation of novel compounds with potential biological applications (Saeed & Rafique, 2013).
Antifungal Agents
The synthesis of new benzamide derivatives with potential antifungal properties has been a topic of research, leading to the development of compounds characterized by IR, NMR, and mass spectral data (Narayana et al., 2004).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-24-16-5-3-2-4-12(16)17(21)20-18-19-13(9-25-18)11-6-7-14-15(8-11)23-10-22-14/h2-9H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPNAEYDYMOGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

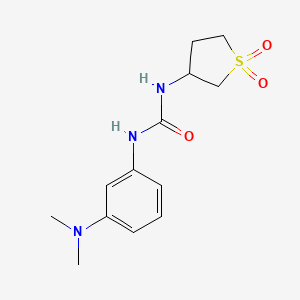
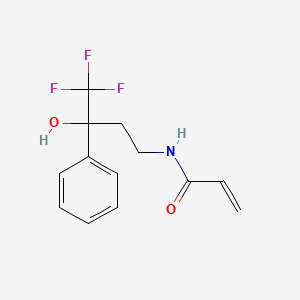


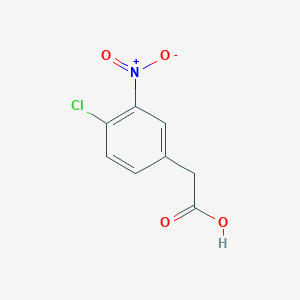
acetate](/img/structure/B2775091.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2775092.png)


![1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2775096.png)
![Methyl 2-[4-[7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2775097.png)
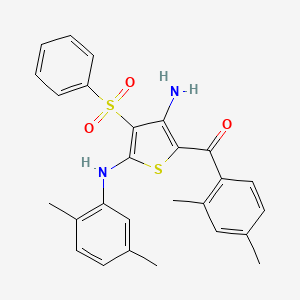
![Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2775105.png)
